molecular formula C16H20N2O2S2 B10890438 1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine

1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B10890438
M. Wt: 336.5 g/mol
InChI Key: MERPSBNPKFDZFR-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through nucleophilic substitution reactions using thiophen-3-ylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylsulfonyl group can be reduced to a benzyl group.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halides or sulfonates can be used as leaving groups in nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and thiophen-3-ylmethyl groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the thiophen-3-ylmethyl group, which may reduce its binding affinity in certain applications.

    4-(Thiophen-3-ylmethyl)piperazine: Lacks the benzylsulfonyl group, which may affect its solubility and reactivity.

    1-(Phenylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group, which may alter its electronic properties.

Uniqueness: 1-(Benzylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both benzylsulfonyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-(thiophen-3-ylmethyl)piperazine

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,14-15-4-2-1-3-5-15)18-9-7-17(8-10-18)12-16-6-11-21-13-16/h1-6,11,13H,7-10,12,14H2

InChI Key

MERPSBNPKFDZFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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